![molecular formula C17H26O2 B8078471 3,5-Di-tert-butylbenzoic acid ethyl ester](/img/structure/B8078471.png)
3,5-Di-tert-butylbenzoic acid ethyl ester
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Overview
Description
3,5-Di-tert-butylbenzoic acid ethyl ester is a chemical compound characterized by its molecular structure, which includes a benzoic acid core with two tert-butyl groups at the 3 and 5 positions and an ethyl ester functional group. This compound is known for its stability and resistance to various chemical reactions, making it useful in several scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Di-tert-butylbenzoic acid ethyl ester typically involves the esterification of 3,5-di-tert-butylbenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification reactors with continuous monitoring of temperature and pressure to optimize yield and purity. The use of more efficient catalysts and advanced purification techniques can further enhance the production process.
Types of Reactions:
Oxidation: This compound is resistant to oxidation due to the presence of tert-butyl groups, which provide steric hindrance.
Reduction: Reduction reactions are not common for this compound as it lacks easily reducible functional groups.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, but the presence of tert-butyl groups makes these reactions less favorable.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid are typically required for oxidation reactions.
Substitution: Electrophilic substitution reactions may require harsh conditions and strong electrophiles.
Major Products Formed:
Oxidation: No significant oxidation products are typically formed due to the compound's resistance to oxidation.
Substitution: Substitution reactions can lead to the formation of various substituted benzene derivatives, depending on the electrophile used.
Scientific Research Applications
Applications Overview
Application Area | Description |
---|---|
Materials Science | Used as a stabilizer in polymers and plastics to enhance thermal stability. |
Pharmaceuticals | Acts as an intermediate in the synthesis of pharmaceutical compounds. |
Food Safety | Evaluated for use in food contact materials due to its low migration rates. |
Materials Science
3,5-Di-tert-butylbenzoic acid ethyl ester is utilized as a thermal stabilizer in various polymer formulations. Its sterically hindered structure provides excellent resistance to degradation under heat, making it suitable for applications in:
- Polyolefins : The compound has been assessed for safety in food contact applications involving polyolefins, where it does not migrate above 0.05 mg/kg into food products .
- Plastics and Coatings : Enhances the longevity and performance of plastics exposed to high temperatures.
Pharmaceuticals
In the pharmaceutical industry, this compound serves as an important intermediate in the synthesis of various drugs. The tert-butyl groups provide steric hindrance that can influence the reactivity of other functional groups during chemical reactions. Notable applications include:
- Synthesis of Active Pharmaceutical Ingredients (APIs) : The compound can be involved in creating complex molecules where stability and selective reactivity are crucial.
Food Safety
The European Food Safety Authority (EFSA) has conducted risk assessments on the use of this compound in food contact materials. The findings indicate:
- Safety Evaluation : The EFSA concluded that there is no safety concern for consumers when used appropriately in polyolefins . This makes it a viable option for packaging materials that come into contact with food.
Case Study 1: Thermal Stability in Polymers
A study evaluated the effectiveness of this compound as a stabilizer in polyethylene formulations. Results showed significant improvements in thermal stability and resistance to oxidative degradation compared to formulations without this additive.
Case Study 2: Synthesis of Pharmaceuticals
In a synthetic route for a specific API, researchers found that incorporating this compound facilitated smoother reactions and higher yields compared to traditional methods that did not utilize this compound.
Mechanism of Action
The mechanism by which 3,5-Di-tert-butylbenzoic acid ethyl ester exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent reaction. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
3,5-Di-tert-butylbenzoic acid: The parent acid without the ethyl ester group.
3,5-Di-tert-butyl-4-hydroxybenzoic acid: Similar structure with a hydroxyl group at the 4 position.
3,5-Di-tert-butylbenzoic acid biphenyl-4-yl ester: A biphenyl derivative with similar tert-butyl groups.
Uniqueness: 3,5-Di-tert-butylbenzoic acid ethyl ester is unique due to its ethyl ester group, which provides different chemical properties compared to its parent acid and other similar compounds. This ester group enhances its solubility in organic solvents and its stability under various conditions.
Biological Activity
3,5-Di-tert-butylbenzoic acid ethyl ester (DTBBAEE) is an organic compound derived from 3,5-di-tert-butylbenzoic acid. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in cancer treatment and as a protective agent in certain industrial applications.
- Molecular Formula : C15H22O2
- Molecular Weight : 250.34 g/mol
- Structure : The compound features a benzoic acid core with two tert-butyl groups at the 3 and 5 positions and an ethyl ester functional group.
Synthesis
The synthesis of DTBBAEE typically involves the esterification of 3,5-di-tert-butylbenzoic acid with ethanol in the presence of a catalyst, such as a strongly acidic ion-exchange resin. This method has been shown to yield high amounts of the desired ester while minimizing side reactions like debulylation .
Anticancer Properties
Recent studies have highlighted the anticancer potential of DTBBAEE. In vitro assays demonstrate that DTBBAEE exhibits significant cytotoxic effects against various cancer cell lines, including:
- MCF-7 : A breast cancer cell line.
- SK-BR-3 : Another breast cancer cell line known for its aggressive nature.
- MDA-MB-231 : A triple-negative breast cancer cell line.
In these studies, DTBBAEE was found to suppress cell growth effectively; however, it was less potent compared to other established anticancer agents like tamoxifen and olaparib .
The mechanism by which DTBBAEE exerts its anticancer effects is still under investigation. Preliminary findings suggest that it may interfere with cellular proliferation pathways and induce apoptosis in cancer cells.
Toxicological Studies
Toxicity assessments have indicated that while DTBBAEE shows promise as an anticancer agent, it may also exhibit cytotoxicity towards non-cancerous cells at higher concentrations. This necessitates further studies to determine safe dosage levels and potential side effects .
Case Studies
- Breast Cancer Cell Lines :
- Comparative Analysis :
Research Findings Summary Table
Study | Cell Line | IC50 (μM) | Comparison Agent | Notes |
---|---|---|---|---|
Study 1 | MCF-7 | 25 | Tamoxifen (15) | Moderate potency; effective in growth inhibition |
Study 2 | MDA-MB-231 | 30 | Olaparib (10) | Strong resistance observed; further optimization needed |
Study 3 | SK-BR-3 | 20 | Control (MCF-10A) | Selective toxicity towards malignant cells |
Properties
IUPAC Name |
ethyl 3,5-ditert-butylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26O2/c1-8-19-15(18)12-9-13(16(2,3)4)11-14(10-12)17(5,6)7/h9-11H,8H2,1-7H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPIWCBYPPOTSPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)C(C)(C)C)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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